Gly-Obg TFA
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Overview
Description
Mechanism of Action
Target of Action
Gly-Obg TFA is a biochemical used in proteomics research . The primary target of this compound is the Obg protein, which is a universally conserved GTPase found in bacteria, archaea, and eukaryotes .
Mode of Action
The Obg protein in Escherichia coli (ObgE) has been implicated in many diverse cellular functions, with proposed molecular roles in two global processes, ribosome assembly and stringent response . ObgE is an anti-association factor, which prevents ribosomal subunit association and downstream steps in translation by binding to the 50S subunit . Upon binding to guanosine tetraphosphate (ppGpp), the global regulator of stringent response, ObgE exhibits an enhanced interaction with the 50S subunit, resulting in increased equilibrium dissociation of the 70S ribosome into subunits .
Biochemical Pathways
Obg proteins participate in spore formation, stress adaptation, ribosome assembly, and chromosomal partitioning . They are essential for growth in bacteria . The action of ObgE might represent a conserved regulatory mechanism on translation in response to fluctuations in cellular energy level caused by nutrient availability .
Pharmacokinetics
Highly sialylated complex-type glycans enable the longer serum half-lives of proteins against uptake through hepatic asialoglycoprotein receptor and mannose receptor for degradation in lysosomes .
Result of Action
The result of the action of this compound, through its interaction with the Obg protein, is the prevention of ribosomal subunit association and downstream steps in translation . This can act as a checkpoint in final stages of the 50S subunit assembly under normal growth conditions . More importantly, ObgE, as a (p)ppGpp effector, might also have a regulatory role in the production of the 50S subunit and its participation in translation under certain stressed conditions .
Action Environment
The action of ObgE, and by extension this compound, might be influenced by environmental factors such as nutrient availability . When nutrients are limited, bacterial cells produce guanine tetraphosphate/pentaphosphate— (p)ppGpp—as part of the “stringent response” to adjust the balance between growth and survival . This could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Gly-Obg TFA interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. As an Obg protein, it plays a crucial role in the assembly of ribosomes
Cellular Effects
Obg proteins, to which this compound belongs, are known to be essential for bacterial growth and participate in various cellular processes .
Molecular Mechanism
It is known that Obg proteins, including this compound, are GTP-binding proteins . GTP-binding proteins are known to be involved in various cellular processes, including signal transduction, protein synthesis, and control of cell proliferation.
Metabolic Pathways
It is known that Obg proteins, including this compound, are involved in various cellular processes such as spore formation, stress adaptation, ribosome assembly, and chromosomal partitioning .
Subcellular Localization
It is known that Obg proteins, including this compound, are involved in various cellular processes such as spore formation, stress adaptation, ribosome assembly, and chromosomal partitioning .
Preparation Methods
Gly-Obg TFA is synthesized through a series of chemical reactions involving glycine and trifluoroacetic acidThe reaction conditions often include the use of solvents like dichloromethane and reagents such as N,N-dimethylformamide and triethylamine . Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography .
Chemical Reactions Analysis
Gly-Obg TFA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Gly-Obg TFA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and peptide chemistry.
Biology: It is used in the study of protein-protein interactions and enzyme kinetics.
Medicine: It has potential therapeutic applications in drug development and disease treatment.
Industry: It is used in the production of pharmaceuticals and fine chemicals .
Comparison with Similar Compounds
Gly-Obg TFA can be compared with other similar compounds, such as:
Gly-OBg: This compound has a similar structure but lacks the trifluoroacetate group. It is used in similar applications but may have different reactivity and stability.
Trifluoroacetic acid: This compound is used as a reagent in organic synthesis and peptide chemistry. .
This compound is unique due to its combination of glycine and trifluoroacetic acid, which provides specific reactivity and stability properties that are advantageous in various research applications .
Properties
IUPAC Name |
2-butoxyethyl 2-aminoacetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.C2HF3O2/c1-2-3-4-11-5-6-12-8(10)7-9;3-2(4,5)1(6)7/h2-7,9H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMXIJVLMCJBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423037-49-3 |
Source
|
Record name | Glycine, 2-butoxyethyl ester, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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